molecular formula C7H6BrN3 B13905232 4-Bromopyrazolo[1,5-a]pyridin-5-amine

4-Bromopyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B13905232
M. Wt: 212.05 g/mol
InChI Key: ARNMTQVDRRTERL-UHFFFAOYSA-N
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Description

4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4th position and an amine group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine typically involves the formation of the pyrazolopyridine core followed by bromination and amination steps. One common method involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to introduce the amine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination.

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, it inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers that exhibit overexpression or continuous activation of TRKs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amine groups allow for versatile chemical modifications, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMTQVDRRTERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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